molecular formula C16H15ClN2O B2366390 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide CAS No. 379255-36-4

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B2366390
CAS No.: 379255-36-4
M. Wt: 286.76
InChI Key: LUPBNOXHXIDWDW-UHFFFAOYSA-N
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Description

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound with the molecular formula C16H15ClN2O It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the reaction of 9-ethyl-9H-carbazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide: Similar structure but with a propanamide group instead of an acetamide group.

    9-ethyl-9H-carbazole: The parent compound without the chloroacetamide group.

    Carbazole: The basic structure without any substituents

Uniqueness

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(9-ethylcarbazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPBNOXHXIDWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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